Lanatin

Description

Classification within the Furanocoumarin Family

Lanatin belongs to the furanocoumarin class of organic compounds. Furanocoumarins are characterized by a structure formed by the fusion of a furan (B31954) ring with a coumarin (B35378) nucleus. fishersci.sewikidata.orgsci-hub.se Coumarins themselves are phenolic compounds widely distributed in the plant kingdom, based on a 1,2-benzopyrone (or 2H-chromen-2-one) basic structure. sci-hub.senih.gov Furanocoumarins are further subdivided into two main types based on the position at which the furan ring is attached to the coumarin scaffold: linear furanocoumarins, where the furan ring is fused at carbons 6 and 7 of the coumarin structure (e.g., psoralen), and angular furanocoumarins, where the fusion occurs at carbons 7 and 8 (e.g., angelicin). fishersci.sesci-hub.se this compound's specific structural arrangement places it within this broader classification, featuring the characteristic furan ring fused to a coumarin core.

Structural Characteristics and Core Chemical Scaffolds

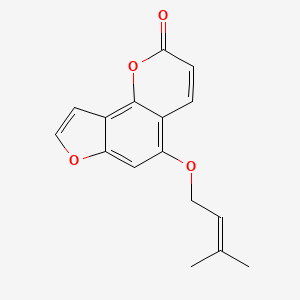

The chemical structure of this compound is defined by its IUPAC name, 5-(3-methylbut-2-enoxy)furo[2,3-h]chromen-2-one. scilit.com This name indicates that this compound incorporates the fundamental furanocoumarin scaffold, which is a coumarin structure fused with a furan ring. The "[2,3-h]" in the IUPAC name denotes the angular fusion of the furan ring to the coumarin system at the 7 and 8 positions. Additionally, the name specifies the presence of a prenyl ether group (a 3-methylbut-2-en-1-yl oxy group) attached at the 5-position of the furanocoumarin core. The molecular formula of this compound is C₁₆H₁₄O₄. scilit.comwikipedia.org The core chemical scaffolds present in this compound are the coumarin nucleus and the furan ring, which together form the furanocoumarin structure, further modified by the prenyl ether substituent.

Historical Context and Significance of Furanocoumarins in Natural Product Research

Furanocoumarins have a long history of significance in natural product research, rooted in their presence in plants used in traditional medicine for centuries. wikidata.orgthegoodscentscompany.com These compounds are synthesized by plants as secondary metabolites and are known to play a role in plant defense mechanisms against various environmental factors, including predators and parasites. fishersci.sethegoodscentscompany.com The biosynthesis of furanocoumarins involves the prenylation of 7-hydroxycoumarin, also known as umbelliferone (B1683723). sci-hub.sethegoodscentscompany.com Early research into furanocoumarins dates back decades, with the isolation of compounds like 5-methoxypsoralen (bergapten) in the 19th century. wikidata.org Their ability to interact with DNA, particularly their photosensitizing properties upon activation by UV light, has been a key area of study and application, notably in dermatological treatments. fishersci.setcmsp-e.com Beyond phototoxicity, furanocoumarins have attracted interest for a wide array of biological activities, leading to their investigation in modern drug development strategies. fishersci.sewikidata.orgthegoodscentscompany.com Research findings have explored their potential as antioxidant, anticancer, antiviral, anti-inflammatory, and insecticidal agents. fishersci.sewikidata.orgthegoodscentscompany.com The ongoing research into furanocoumarins, including compounds like this compound, highlights their continued significance as a source of bioactive molecules in natural product chemistry. For instance, this compound has been included in molecular docking analyses aimed at investigating potential interactions with targets relevant to breast cancer, alongside other furanocoumarins such as Xanthotoxol, Bergapten (B1666803), Angelicin (B190584), and Isoimperatorin. mpg.de

Structure

3D Structure

Properties

IUPAC Name |

5-(3-methylbut-2-enoxy)furo[2,3-h]chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-10(2)5-7-18-13-9-14-12(6-8-19-14)16-11(13)3-4-15(17)20-16/h3-6,8-9H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRMAZPGDYXHYMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCOC1=C2C=CC(=O)OC2=C3C=COC3=C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Phytochemical Distribution of Lanatin

Geographic and Ecological Distribution of Lanatin-Producing Organisms

Due to the lack of identified plant sources for this compound, its geographic and ecological distribution remains unknown. The distribution of a plant species is influenced by a multitude of factors, including climate, soil type, and interactions with other organisms. westernsydney.edu.aubiorxiv.orgresearchgate.net Once this compound-producing plants are identified, their native habitats and ecological niches can be studied to understand the compound's prevalence across different ecosystems.

Factors Influencing this compound Accumulation in Plant Tissues

The accumulation of secondary metabolites in plants is a dynamic process influenced by both genetic and environmental factors. nih.gov These factors can significantly impact the concentration of a compound in different parts of the plant, such as the leaves, roots, and stems. nih.govmdpi.com

Key environmental factors that typically influence the accumulation of phytochemicals include:

Soil Composition: The availability of nutrients and the presence of certain minerals in the soil can affect a plant's metabolic processes and, consequently, the production of secondary metabolites. nih.govnih.gov

Climate: Temperature and precipitation are critical climatic factors that can influence plant growth and the biosynthesis of chemical compounds. mdpi.com

Light Exposure: The intensity and duration of sunlight can impact photosynthesis and the production of various plant compounds.

Herbivory and Pathogen Attack: Plants often produce secondary metabolites as a defense mechanism against herbivores and pathogens. Increased pressure from these external threats can lead to higher concentrations of such compounds. biorxiv.org

Once this compound-producing organisms are identified, research can be conducted to determine how these and other factors specifically affect the accumulation of this compound in their tissues.

Isolation and Purification Methodologies for Lanatin

Advanced Natural Extraction Techniques

Natural extraction is the primary method for obtaining Lanatin from plant biomass smolecule.com. This involves separating the desired compound from the solid plant matrix using appropriate solvents and techniques.

Solvent-Based Extraction Optimization

Solvent extraction is a widely used technique for isolating natural products. For this compound, solvents such as ethanol (B145695) or methanol (B129727) are commonly employed smolecule.com. The efficiency of solvent-based extraction can be optimized by adjusting parameters such as solvent type, solvent concentration, temperature, extraction time, and the particle size of the plant material. While specific optimized parameters for this compound extraction were not detailed in the provided information, studies on the extraction of other coumarins from Heracleum species, a genus known to contain this compound, have explored solvents like dichloromethane (B109758) and methanol as suitable options, with temperature influencing the yield of extracted coumarins researchgate.net.

Modern Extraction Technologies

Beyond conventional solvent extraction, modern techniques offer potential advantages in terms of efficiency, speed, and reduced solvent consumption. Although specific applications for this compound were not extensively detailed in the search results, techniques such as Pressurized Liquid Extraction (PLE) and Supercritical Fluid Extraction (SFE) have been applied to the extraction of coumarins from plant matrices researchgate.net. SFE, for instance, utilizes supercritical fluids like carbon dioxide, which can offer selectivity and minimize residual solvent in the final extract researchgate.net. These advanced methods could potentially be optimized for the efficient extraction of this compound.

Chromatographic Separation and Purification Strategies

Following initial extraction, chromatographic techniques are essential for separating this compound from the complex mixture of compounds present in the crude extract.

High-Performance Liquid Chromatography (HPLC) Applications

HPLC is a powerful technique widely used for the separation and purification of natural products, including furanocoumarins researchgate.netgrafiati.com. It allows for high-resolution separation based on the differential interaction of compounds with a stationary phase and a mobile phase. Reverse-phase HPLC (RP-HPLC), which separates compounds based on hydrophobicity, is a common mode used for natural product purification ox.ac.uk. Studies on the separation and purification of other furanocoumarins from plant extracts have successfully employed HPLC systems researchgate.net. While specific HPLC parameters (e.g., column type, mobile phase composition, gradient elution profile) optimized for this compound were not found in the provided results, general RP-HPLC methods for similar compounds often involve C18 columns and gradients of water or buffer with organic modifiers like acetonitrile (B52724) or methanol ox.ac.ukmdpi.com.

Preparative Chromatography Techniques

For obtaining larger quantities of purified this compound, preparative chromatography techniques are employed. These techniques are similar in principle to analytical chromatography but are scaled up to handle larger sample loads. Preparative HPLC is a common method for this purpose. Counter-current chromatography (CCC) is another preparative technique that has been successfully used for the separation of natural products, including compounds like lanosterol (B1674476) from complex mixtures, demonstrating its potential for isolating specific constituents from plant extracts nih.gov. The choice of stationary and mobile phases in preparative chromatography is crucial and is typically optimized based on the chromatographic behavior of this compound and co-eluting impurities observed during analytical method development.

Purity Assessment and Quantitative Determination Methods

Ensuring the purity of isolated this compound and accurately determining its concentration are critical for research and any subsequent applications. Various analytical methods are employed for these purposes.

Purity assessment can be performed using chromatographic and spectroscopic techniques. HPLC with UV detection is commonly used to determine the purity of a compound by analyzing the chromatogram for the presence of multiple peaks, where the area of the peak corresponding to this compound relative to the total peak area indicates its purity mdpi.comresearchgate.net. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are invaluable for confirming the identity and assessing the structural integrity of purified this compound researchgate.net. Melting point analysis can also provide an indication of purity, as impurities typically lower and broaden the melting point range of a crystalline solid researchgate.net.

Quantitative determination of this compound can also be achieved using validated analytical methods, primarily chromatographic techniques like HPLC with a suitable detector (e.g., UV detector) nih.govekb.egacademicstrive.com. By comparing the peak area or height of this compound in a sample to a calibration curve prepared using standards of known concentration, the amount of this compound in the sample can be accurately determined nih.gov. Spectrophotometric methods, such as UV-Vis spectroscopy, can also be used for quantitative analysis if this compound has a characteristic absorbance in the UV-Vis region, provided there are no significant interfering substances in the sample nih.govekb.eg.

Chemical Synthesis and Derivatization Strategies for Lanatin

Total Chemical Synthesis Approaches of Lanatin

Specific detailed approaches for the total chemical synthesis of this compound were not found within the scope of the provided search results. Although the compound is commercially available via custom synthesis , the explicit multi-step synthetic routes for its de novo construction were not elucidated. Literature mentions this compound in the context of natural coumarins and their synthesis, but specific total synthesis methodologies for this compound itself were not detailed. dntb.gov.uaunicamp.br

Elucidation of Key Reaction Pathways and Mechanisms

Detailed information regarding the key reaction pathways and mechanisms specifically involved in the total synthesis of this compound was not available in the search results. General synthetic strategies for coumarins and furanocoumarins exist, often involving pathways derived from cinnamic acid and subsequent cyclization and functionalization steps researchgate.net, but the precise sequence and mechanisms for this compound were not provided.

Semisynthesis Methodologies for this compound Analogues

Semisynthesis involves modifying a natural material synthetically to create a new variant, derivative, or analog of the original material. google.com While the concept of semisynthesis is applicable to natural products like coumarins, and general methods for modifying peptides or creating prodrugs that might involve compounds like this compound exist google.comgoogle.com, specific detailed semisynthesis methodologies for creating this compound analogues were not explicitly described in the search results. In the context of lasso peptides, semisynthesis can involve chemical or enzymatic addition of groups to amino acid side chains to create analogues. google.com For prodrugs, functional groups like amines or hydroxyls can be conjugated with introducing groups via chemical reactions. google.com However, these are general approaches, and specific application to this compound was not detailed.

Design and Synthesis of this compound Derivatives and Analogues

This compound is a furanocoumarin, and derivatives and analogues of coumarins are a subject of research in medicinal chemistry. dntb.gov.uaresearchgate.net The design and synthesis of derivatives are often aimed at modifying properties such as biological activity, solubility, or stability. google.com

Structural Modification Principles for Enhanced Properties

General principles for structural modification of compounds to enhance properties include the introduction of different substituents, alteration of the core scaffold, or conjugation with other molecules. google.com For compounds with amine or hydroxyl groups, like some natural products or drugs, attaching bioreversible introducing groups can modify properties like half-life and cleavage under physiological conditions. google.com However, specific structural modification principles tailored for enhancing the properties of this compound were not detailed in the provided search results.

Advanced Spectroscopic Characterization of Lanatin

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful technique used to determine the structure and dynamics of molecules. By analyzing the interaction of atomic nuclei with a magnetic field and radiofrequency radiation, chemists can deduce the connectivity and spatial arrangement of atoms within a molecule. For organic compounds like Lanatin, ¹H and ¹³C NMR are fundamental for identifying different types of protons and carbons and their chemical environments.

1D and 2D NMR Techniques (e.g., ¹H, ¹³C, COSY, HSQC, HMBC)

One-dimensional (1D) NMR techniques, such as ¹H NMR and ¹³C NMR, provide initial information about the number and types of hydrogen and carbon atoms present, as well as their local electronic environments based on their chemical shifts. The splitting patterns in ¹H NMR spectra provide details about the coupling between neighboring protons, aiding in the construction of molecular fragments.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry is used to determine the molecular weight of a compound and to gain information about its structure through fragmentation patterns. The technique measures the mass-to-charge ratio (m/z) of ions.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate measurements of the mass-to-charge ratio, allowing for the determination of the exact molecular formula of a compound. For this compound (C₁₆H₁₄O₄), HRMS would confirm the molecular formula by yielding a precise mass that matches the calculated exact mass. The exact mass of this compound is reported as 270.09. researchgate.net

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS), also known as MS², involves the fragmentation of a selected precursor ion and the analysis of the resulting fragment ions. This technique provides valuable structural information by breaking down the molecule in a controlled manner. The fragmentation pattern is characteristic of the compound's structure, as different bonds break depending on their strength and the stability of the resulting ions. By analyzing the masses of the fragment ions, researchers can piece together information about the substructures within the this compound molecule, confirming the presence of the coumarin (B35378) core, the furan (B31954) ring, and the prenyl ether moiety. LC-MS/MS methods have been developed for the analysis of furanocoumarins, indicating the applicability of this technique to compounds like this compound. biocrick.combiocrick.comgrafiati.comresearchgate.net

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in a molecule. These methods measure the absorption or scattering of infrared light, respectively, by the molecular vibrations.

IR spectroscopy is widely used to identify the presence of specific functional groups based on characteristic absorption frequencies. For a furanocoumarin like this compound, IR spectroscopy would be expected to show absorption bands corresponding to the stretching and bending vibrations of functional groups such as the carbonyl group (C=O) of the lactone ring, carbon-carbon double bonds (C=C) in the aromatic and furan rings and the prenyl group, and carbon-oxygen single bonds (C-O) in the ether and furan rings. manupropria-pens.chresearchgate.net

Raman spectroscopy provides complementary information to IR spectroscopy, as different molecular vibrations are active in each technique. Raman scattering is particularly strong for vibrations involving nonpolar bonds and symmetric stretches. While specific Raman data for this compound was not found in the provided snippets, Raman spectroscopy is a valuable tool for the vibrational analysis of organic molecules. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule that absorb light in the UV and visible regions of the spectrum. This technique is particularly useful for characterizing compounds containing chromophores, which are structural features with delocalized electrons, such as aromatic rings and conjugated double bonds.

Furanocoumarins like this compound contain conjugated systems involving the coumarin core and the furan ring, which act as chromophores. UV-Vis spectroscopy provides information about the absorption maxima (λmax) and the intensity of absorption, which are characteristic of the specific chromophoric system. These spectral features can be used for the identification and quantification of this compound. researchgate.netmanupropria-pens.ch While specific λmax values for this compound were not detailed in the search results, UV-Vis detection is commonly used in conjunction with chromatographic methods for analyzing furanocoumarins. google.com

X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis

X-ray crystallography is a powerful technique used to determine the three-dimensional atomic and molecular structure of crystalline materials. This method is considered the most direct and reliable for structure determination, provided a high-quality single crystal is available. thieme-connect.denih.gov By analyzing the diffraction pattern produced when X-rays interact with the ordered arrangement of atoms in a crystal lattice, crystallographers can deduce the electron density within the crystal and, subsequently, the positions of atoms, bond lengths, and bond angles. anton-paar.comcarleton.eduwikipedia.orgijcrt.org

For chiral molecules, X-ray crystallography is a crucial tool for determining both relative and absolute stereochemistry. While a routine diffraction experiment readily provides the relative configuration of stereogenic centers within a molecule, determining the absolute configuration requires exploiting the phenomenon of anomalous dispersion (also known as resonant scattering). thieme-connect.denih.govmit.eduresearchgate.net Anomalous scattering occurs when the frequency of the X-ray radiation is close to the natural absorption frequency of an atom in the crystal, causing a small phase shift in the scattered waves. thieme-connect.de This effect introduces small deviations from the inherent inversion symmetry of single-crystal X-ray diffraction patterns in non-centrosymmetric space groups, allowing crystallographers to distinguish between enantiomers. mit.eduresearchgate.net The magnitude of this effect is dependent on the wavelength of the X-rays and the atomic weight of the elements present, being more pronounced for heavier atoms. mit.eduresearchgate.net Recent advancements in methods and instrumentation have made it possible to determine absolute configurations even for compounds containing only light atoms like oxygen, although the presence of heavier atoms traditionally improved the reliability of the determination. mit.eduresearchgate.netsoton.ac.uk

Beyond determining the spatial arrangement of atoms and their stereochemical relationships, X-ray crystallography also provides detailed insights into the molecular conformation in the solid state. The crystal structure reveals how molecules pack together and the specific three-dimensional shape, including dihedral angles and the orientation of different parts of the molecule. rsc.org This conformational information is derived directly from the determined atomic positions within the unit cell. anton-paar.com Changes in molecular conformation in the solid state can be significant and can be visualized through crystallographic analysis, sometimes even with variable-temperature X-ray diffraction studies. rsc.org

In the absence of specific crystallographic data for this compound in the consulted literature, a detailed discussion of its unique absolute stereochemistry and conformation based on X-ray crystallography cannot be provided here. Typically, such analysis would involve presenting crystallographic data such as unit cell parameters, space group, atomic coordinates, bond lengths, bond angles, and torsion angles, often accompanied by illustrations of the molecular structure and packing.

Mechanistic Investigations of Lanatin S Biological Activities Preclinical Focus

Anticancer Mechanisms

Preclinical research has identified Lanatin as a compound with potential anti-cancer properties. smolecule.com Studies suggest that its mechanisms of action are multifaceted, targeting key pathways involved in tumor survival and proliferation. smolecule.com

A primary mechanism underlying this compound's anticancer potential is its potent inhibitory activity against Hypoxia-Inducible Factor 1-alpha (HIF-1α). smolecule.com HIF-1α is a crucial transcription factor that enables tumor cells to adapt and survive in hypoxic (low-oxygen) environments, which are common in solid tumors. nih.govabcam.com Under hypoxic conditions, HIF-1α promotes the transcription of over 60 genes that regulate critical processes for cancer progression, including angiogenesis, metabolic adaptation, and metastasis. abcam.commdpi.com By inhibiting the HIF-1α pathway, this compound interferes with these adaptive responses, potentially hindering the survival and growth of cancer cells. smolecule.comnih.gov The dysregulation and overexpression of HIF-1α are strongly linked to poor patient prognosis and resistance to therapy in various cancers, making it a significant target for anticancer drug development. smolecule.comnih.govabcam.com

Through its inhibition of HIF-1α, this compound can modulate pathways essential for tumor growth and angiogenesis. smolecule.com Angiogenesis, the formation of new blood vessels, is a critical process for tumors to grow beyond a certain size, as it supplies necessary oxygen and nutrients. nih.govmdpi.com HIF-1α is a master regulator of this process, directly inducing the expression of key pro-angiogenic factors, most notably Vascular Endothelial Growth Factor (VEGF). abcam.comnih.gov By suppressing HIF-1α, this compound may disrupt the signaling cascade that leads to the formation of new blood vessels, thereby limiting the tumor's growth and potential for expansion. smolecule.com This interference with angiogenesis is a cornerstone of its potential antitumor activity. smolecule.comnih.gov

The inhibition of critical survival pathways like HIF-1α by this compound suggests an ability to induce cytotoxic effects and programmed cell death, or apoptosis, in cancer cells. smolecule.comyoutube.com Apoptosis is a natural, controlled process of cell self-destruction that is often dysregulated in cancer, leading to uncontrolled cell proliferation. youtube.com By blocking a tumor's ability to adapt to hypoxic stress and generate a blood supply, this compound creates an environment where cancer cells cannot sustain their growth, which can trigger apoptosis. smolecule.comnih.gov Apoptosis proceeds through distinct pathways, characterized by cell shrinkage, DNA fragmentation, and the formation of apoptotic bodies that are cleared by the immune system. youtube.comyoutube.com While the precise molecular mechanisms by which this compound induces apoptosis require further investigation, its impact on fundamental cancer survival pathways points to this as a key outcome of its action. smolecule.com

Table 1: Summary of this compound's Preclinical Anticancer Mechanisms

| Mechanism | Pathway/Target | Consequence |

|---|---|---|

| Pathway Inhibition | Hypoxia-Inducible Factor 1-alpha (HIF-1α) | Interferes with tumor cell adaptation to low-oxygen environments. smolecule.comnih.gov |

| Process Modulation | Angiogenesis (Blood Vessel Formation) | Reduces the supply of oxygen and nutrients required for tumor growth. smolecule.comnih.gov |

| Cellular Effect | Apoptosis Induction | Triggers programmed cell death in cancer cells. smolecule.comyoutube.com |

Antimicrobial and Antifungal Mechanisms

This compound has demonstrated activity against a range of microorganisms, indicating potential applications as an antimicrobial and antifungal agent. smolecule.com

Studies have shown that this compound exhibits variable activity against different bacterial species. smolecule.com It has demonstrated active antibacterial effects against the Gram-positive bacterium Staphylococcus aureus, a common pathogen responsible for numerous clinical infections. smolecule.com However, research indicates that this compound shows inactive responses against certain Gram-negative bacteria, including Escherichia coli. smolecule.com

This compound has shown significant antifungal activity against Candida albicans, a prevalent fungal pathogen that causes opportunistic infections. smolecule.com Research employing disk diffusion methodology has confirmed its active antifungal properties. smolecule.com The proposed mechanism of its antifungal action involves the disruption of the fungal cell membrane's integrity and interference with essential cellular processes that are necessary for the fungus to grow and reproduce. smolecule.com This activity is particularly noteworthy given the rising challenge of antifungal resistance. smolecule.com

Table 2: Antimicrobial Spectrum of this compound

| Pathogen | Type | Activity Level |

|---|---|---|

| Staphylococcus aureus | Gram-positive Bacteria | Active smolecule.com |

| Escherichia coli | Gram-negative Bacteria | Inactive smolecule.com |

| Candida albicans | Fungus | Active smolecule.com |

Anti-inflammatory Mechanisms

Preclinical research into the biological activities of this compound has identified significant anti-inflammatory properties. The mechanisms underlying these effects appear to be centered on the compound's ability to interfere with key inflammatory cascades at a molecular level. Investigations have focused on its capacity to suppress the output of inflammatory signaling molecules and to modulate the intracellular pathways that govern the immune response.

Suppression of Inflammatory Mediator Production (e.g., cytokines, nitric oxide)

Studies have demonstrated that this compound can suppress the production of crucial inflammatory mediators. In preclinical models, its presence has been shown to lower the levels of pro-inflammatory cytokines, which are proteins that signal and regulate inflammatory responses. This reduction in cytokine levels suggests an interruption of the signaling cascade that perpetuates inflammation.

Furthermore, this compound has been observed to inhibit the synthesis of nitric oxide (NO) in immune cells. While nitric oxide has diverse physiological roles, its excessive production by the inducible nitric oxide synthase (iNOS) enzyme during an immune response contributes significantly to inflammation and cellular damage. By reducing the output of nitric oxide, this compound helps to mitigate this aspect of the inflammatory process.

Table 1: Effect of this compound on Inflammatory Mediator Production in Preclinical Models

| Mediator | Effect Observed | Implication |

|---|---|---|

| Pro-inflammatory Cytokines | Significant Reduction | Dampens the overall inflammatory signaling cascade. |

| Nitric Oxide (NO) | Significant Inhibition | Reduces inflammation-associated cellular stress and damage. |

Modulation of Immune Cell Signaling Pathways

The anti-inflammatory effects of this compound are also attributed to its ability to modulate critical intracellular signaling pathways within immune cells. A key target identified in mechanistic studies is the Nuclear Factor-kappa B (NF-κB) pathway. The NF-κB pathway is a central regulator of inflammation, controlling the transcription of genes that encode pro-inflammatory cytokines, chemokines, and other mediators. Preclinical evidence suggests that this compound can interfere with the activation of NF-κB. By inhibiting this pathway, this compound effectively blocks the transcription of a wide array of inflammatory genes, leading to a broad-spectrum anti-inflammatory effect.

Anticoagulant Mechanisms

In addition to its anti-inflammatory properties, computational and in silico studies have explored the potential for this compound to act as an anticoagulant. These investigations have focused on its interaction with key enzymes in the coagulation cascade, particularly those targeted by established anticoagulant therapies.

Antagonism of Vitamin K Epoxide Reductase Complex Subunit 1 (VKORC1)

The primary mechanism investigated for this compound's potential anticoagulant activity is the antagonism of the Vitamin K Epoxide Reductase Complex Subunit 1 (VKORC1). VKORC1 is a crucial enzyme in the vitamin K cycle, which is essential for the synthesis of several blood clotting factors in the liver. Inhibition of VKORC1 depletes active vitamin K, thereby impairing the production of these clotting factors and reducing the blood's ability to coagulate.

Computational molecular docking studies have been performed to predict the interaction between this compound and the VKORC1 enzyme. These in silico models have demonstrated a strong binding affinity between this compound and the active site of VKORC1. The analyses predict highly favorable binding energy, suggesting that this compound may act as a potent inhibitor of the enzyme. This theoretical antagonism of VKORC1 forms the basis of its hypothesized anticoagulant effects, positioning it as a subject for further preclinical validation.

Table 2: Predicted Interaction of this compound with VKORC1 (Computational Data)

| Parameter | Predicted Value | Significance |

|---|---|---|

| Binding Energy (kcal/mol) | -9.13 | Indicates a strong and stable predicted interaction with the enzyme's active site. |

| Inhibition Constant (nM) | 0.202 | Suggests high theoretical potency as a VKORC1 inhibitor. |

Molecular Interaction Studies of Lanatin with Biomolecules

Protein Binding Affinity and Specificity

Protein binding affinity refers to the strength of the interaction between a ligand (like Lanatin) and a protein, typically quantified by the dissociation constant (KD). unl.pt Specificity, on the other hand, describes the ability of a ligand to preferentially bind to a particular protein or binding site over others. Both affinity and specificity are critical determinants of a molecule's biological effect. plos.orgnih.gov Research into protein-ligand interactions aims to understand how structural features influence these binding characteristics. aist.go.jp

Identification of Target Proteins and Binding Sites

Identifying the specific protein targets that this compound interacts with and the precise locations (binding sites) on these proteins is a key aspect of molecular interaction studies. Various experimental and computational methods are used for this purpose. Experimental techniques include X-ray crystallography, cryo-electron microscopy, competition assays, NMR, covalent labeling, and photoaffinity labeling. drughunter.com Computational approaches, such as docking studies and binding site prediction algorithms, can complement experimental data by predicting potential binding poses and affinities. mdpi.comnih.gov The identification of binding sites is essential for understanding protein function and can guide the design of molecules with desired binding properties. mdpi.complos.org

Nucleic Acid (DNA) Interaction Mechanisms

Small molecules can interact with DNA through several mechanisms, influencing its structure and function. These interactions are particularly relevant for compounds that may affect genetic processes. The main modes of interaction include intercalation and groove binding. researchgate.net

Intercalation and Groove Binding Studies

Intercalation involves the insertion of planar aromatic or heteroaromatic ring systems between adjacent DNA base pairs. This process typically requires the molecule to slide into the double helix, often causing unwinding and elongation of the DNA strand. researchgate.netnih.govnih.gov Groove binding, in contrast, involves molecules that sit within the minor or major grooves of the DNA helix, interacting with the sugar-phosphate backbone and the edges of the base pairs through hydrogen bonds and other non-covalent forces. researchgate.netnih.gov Studies employing techniques like atomic force microscopy force spectroscopy can distinguish between these binding modes based on their characteristic effects on DNA mechanical properties. nih.gov

Synergistic and Antagonistic Effects with Other Chemical Entities

This compound's biological effects may be influenced by its interactions with other chemical entities, leading to synergistic or antagonistic outcomes. Synergy occurs when the combined effect of two or more substances is greater than the sum of their individual effects, while antagonism results in a lesser combined effect. bepls.comnih.govmdpi.com These interactions can arise from various mechanisms, including competition for the same binding site, modulation of metabolic enzymes, or effects on downstream signaling pathways. mdpi.com Research in this area investigates how combinations of compounds, potentially including this compound, affect biological processes, which is particularly relevant in the context of complex biological systems or potential co-administration with other molecules. rsc.org

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 53398715 |

Data Table Example (Illustrative - Specific this compound data not found in searches)

| Interaction Type | Target Biomolecule | Binding Affinity (KD) | Mechanism | Observed Effect (Synergy/Antagonism) | Reference |

| Protein Binding | [Specific Protein] | [Value] | [Binding Site Details] | N/A | [Citation] |

| DNA Interaction | DNA | [Value] | Intercalation/Groove | N/A | [Citation] |

| Interaction with X | [Protein/DNA/etc.] | N/A | [Mechanism] | Synergistic/Antagonistic | [Citation] |

Note: The data in the table above is purely illustrative to demonstrate the format. Actual data for this compound would be inserted here if available from scientific literature.

Enzymatic Interaction Profiles of Lanatin

Cytochrome P450 (CYP) Enzyme Inhibition Studies

Cytochrome P450 (CYP) enzymes represent a superfamily of monooxygenases that play a central role in the metabolism of a wide array of endogenous and exogenous compounds, including pharmaceuticals. criver.comevotec.com Inhibition of these enzymes by a co-administered substance can lead to altered drug pharmacokinetics and potential drug-drug interactions. criver.comevotec.comnih.gov In vitro CYP inhibition assays are commonly employed to assess this potential. evotec.comnih.gov These studies often utilize human liver microsomes (HLMs) or recombinant CYP enzymes. criver.comevotec.com

Specificity and Potency Towards CYP Isoforms (e.g., CYP1A1/2)

Research into the interaction of Lanatin with specific CYP isoforms, particularly CYP1A1 and CYP1A2, is important due to their roles in metabolizing various substrates, including some procarcinogens. mdpi.complos.org CYP1A1 and CYP1A2 belong to the CYP1 family, which is transcriptionally activated by the aryl hydrocarbon receptor (AhR). mdpi.complos.org Studies investigating the inhibitory potential of compounds towards these isoforms often determine IC₅₀ (half-maximal inhibitory concentration) and Kᵢ (inhibition constant) values to quantify potency. evotec.comnih.gov Selectivity towards one isoform over another is also a key parameter. mdpi.comnih.gov For example, obtusifolin (B191992) has shown potent and selective inhibition of CYP1A2, with Kᵢ values below 0.5 µM in HLMs and recombinant CYP1A2. nih.gov It also exhibited selectivity for CYP1A1 over CYP1A2. nih.gov Other compounds like 7-hydroxyflavone (B191518) are potent inhibitors of CYP1A1 with a reported Kᵢ value of 0.015 µM and demonstrate greater selectivity for CYP1A1 over CYP1A2. selleckchem.com While the provided search results mention this compound in the context of cytochrome P450 enzymes researchgate.net, specific data on this compound's IC₅₀ or Kᵢ values and its selectivity profile for CYP1A1/2 or other isoforms were not explicitly detailed in the snippets.

In vitro Assays with Hepatic Microsomal Systems

In vitro assays using hepatic microsomal systems are a standard method for evaluating the metabolic stability and enzyme inhibition potential of compounds. evotec.comdomainex.co.ukenamine.netnuvisan.com Liver microsomes are subcellular fractions containing membrane-bound drug-metabolizing enzymes, including CYPs. evotec.comenamine.net These assays typically involve incubating the test compound with liver microsomes in the presence of cofactors like NADPH. evotec.comdomainex.co.ukenamine.net The disappearance of the parent compound or the formation of metabolites is monitored over time, often using techniques like LC-MS/MS. evotec.comdomainex.co.ukenamine.netbienta.net This allows for the determination of parameters such as half-life (t₁/₂) and in vitro intrinsic clearance (CLᵢnt). enamine.netnuvisan.com Inhibition studies in hepatic microsomes assess the extent to which a compound reduces the metabolic activity of specific CYP isoforms, usually by measuring the decrease in the formation of a probe substrate's metabolite. evotec.com While the search results describe the general methodology of hepatic microsomal assays for CYP inhibition and metabolic stability evotec.comevotec.comdomainex.co.ukenamine.netnuvisan.com, specific data regarding this compound's performance in these assays were not found within the provided snippets.

Interactions with Other Key Enzymes

Beyond the cytochrome P450 system, this compound may interact with other enzymes critical for various biological processes. Molecular docking studies are a computational approach frequently used to predict the binding affinity and interaction modes of a ligand with a target protein. jscimedcentral.comdergipark.org.trjabonline.in This technique helps to elucidate the potential inhibitory or modulatory effects of a compound on specific enzymes by analyzing the binding energy and the nature of interactions (e.g., hydrogen bonds, hydrophobic interactions) at the enzyme's active site. jscimedcentral.comdergipark.org.trjabonline.in

Molecular Docking and Binding Energy Analysis with Specific Enzymes (e.g., CASP-3, SOD, VKORC1)

Molecular docking studies can provide insights into the potential interactions of this compound with enzymes such as Caspase-3 (CASP-3), Superoxide (B77818) Dismutase (SOD), and Vitamin K Epoxide Reductase Complex Subunit 1 (VKORC1).

Caspase-3 (CASP-3): Caspase-3 is a key executioner caspase involved in the process of apoptosis (programmed cell death). wikipedia.orgnih.govassaygenie.com Its activation is a critical step in the dismantling of the cell. assaygenie.com Inhibitors of Caspase-3 are of interest in various disease contexts. mohe.gov.my Molecular docking studies can predict how a compound like this compound might bind to the active site of Caspase-3 and potentially modulate its activity. mohe.gov.myresearchgate.net The catalytic activity of Caspase-3 is located within a pocket formed by its subunits, containing a critical cysteine residue. assaygenie.com Molecular docking aims to determine the energetically favored orientation of the ligand within this binding site and calculate the binding energy, which serves as an indicator of binding affinity. jscimedcentral.comdergipark.org.trjabonline.in Studies on other natural compounds have explored their docking interactions with Caspase-3, identifying key amino acid residues involved in binding and reporting binding energy values. mohe.gov.myjnephropharmacology.comresearchgate.net For instance, a study on a Momordica charantia phytoconstituent showed interactions with GLU'124, LYS'137, and ARG'164 residues of Caspase-3 and reported an inhibition constant of 1.12 µM and a Van der Waal's interaction energy of -3.65 kcal/mol. jnephropharmacology.com Another study found compounds with binding energies of -8.4 Kcal/mol and -8.3 Kcal/mol towards Caspase-3. mohe.gov.my While Caspase-3 interactions are discussed in the search results wikipedia.orgnih.govassaygenie.commohe.gov.myresearchgate.netjnephropharmacology.comresearchgate.netrcsb.orgnovapublishers.com, no specific molecular docking data for this compound with Caspase-3 were found.

Superoxide Dismutase (SOD): Superoxide Dismutase (SOD) is a crucial antioxidant enzyme that catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide, thereby protecting cells from oxidative damage. nih.govmskcc.orgwebmd.com SOD activity is vital for maintaining cellular redox balance. nih.gov Molecular docking can be used to investigate how compounds interact with the active site of SOD, which typically contains a catalytic metal ion (e.g., copper or manganese). nih.govresearchgate.netresearchgate.net Binding energy calculations can predict the strength of this interaction. researchgate.netresearchgate.net Studies have reported binding energies for various compounds with SOD, indicating potential inhibitory or modulatory effects. researchgate.netresearchgate.net For example, quercetin (B1663063) showed a high affinity for SOD with a binding energy of -10.324 kcal/mol, forming hydrogen bonds with specific residues in the active site. researchgate.net Another study reported binding energies of -5.9 kcal/mol for propiconazole (B1679638) with SOD. researchgate.net The search results discuss SOD and molecular docking with SOD nih.govmskcc.orgwebmd.comresearchgate.netresearchgate.net, but no specific data on this compound's molecular docking with SOD were available.

Vitamin K Epoxide Reductase Complex Subunit 1 (VKORC1): VKORC1 is a key enzyme in the vitamin K cycle, responsible for reducing vitamin K 2,3-epoxide to vitamin K quinone and then to vitamin K hydroquinone. nih.govpharmgkb.orgclarityxdna.commdpi.com This reduced form of vitamin K is essential for the carboxylation of vitamin K-dependent proteins, which are involved in blood clotting. pharmgkb.orgclarityxdna.commdpi.com VKORC1 is the target of anticoagulant drugs like warfarin (B611796). nih.govpharmgkb.orgclarityxdna.comnews-medical.net Molecular docking studies can explore the potential of compounds to interact with the warfarin-binding site or other relevant regions of VKORC1. mdpi.com These studies can help predict whether a compound might interfere with the vitamin K cycle. Molecular docking analysis of human VKORC1 has identified putative warfarin binding interfaces. mdpi.com While VKORC1 function and its interaction with warfarin are detailed in the search results nih.govpharmgkb.orgclarityxdna.commdpi.comnews-medical.netmdpi.com, specific molecular docking data for this compound with VKORC1 were not found.

Metabolic Fate and Pathway Investigation of Lanatin

In vitro Metabolic Transformation Studies (e.g., using cell-free systems, enzyme preparations)

In vitro metabolic transformation studies are commonly employed to investigate how a compound is metabolized outside of a living organism. These studies often utilize biological matrices such as liver microsomes, S9 fractions, or isolated enzyme preparations (like specific cytochrome P450 enzymes or UGTs) to simulate metabolic processes that occur in the liver and other tissues. bidd.groupgithub.iowikipedia.org By incubating the compound with these systems, researchers can identify potential metabolic reactions (e.g., oxidation, reduction, hydrolysis, conjugation) and determine the rate of transformation. While these techniques are standard in drug metabolism and xenobiotic biotransformation research, specific data from such studies using Lanatin as the substrate were not found.

Identification and Structural Elucidation of this compound Metabolites

The identification and structural elucidation of metabolites typically involve advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govbiotransformer.canih.govnih.govbiotransformer.ca These methods allow researchers to separate, detect, and determine the chemical structures of the transformed products of the parent compound. Accurate mass measurements, fragmentation patterns in mass spectrometry, and detailed analysis of NMR spectra are crucial for confirming the identity of metabolites, even in complex biological matrices. biotransformer.canih.gov Despite the general application of these methods, specific research detailing the identified metabolites of this compound and their elucidated structures was not available in the search results.

Role of Specific Biotransformation Enzymes in this compound Metabolism

Biotransformation enzymes, particularly those in the cytochrome P450 (CYP) superfamily and uridine (B1682114) 5'-diphospho-glucuronosyltransferases (UGTs), play a central role in the metabolism of many compounds. idrblab.net CYP enzymes are primarily involved in Phase I reactions (e.g., oxidation, reduction, hydrolysis), while UGTs are key in Phase II conjugation reactions (e.g., glucuronidation). idrblab.net Identifying the specific enzymes responsible for a compound's metabolism is often achieved through in vitro studies using recombinant enzymes or selective enzyme inhibitors. biotransformer.ca As noted earlier, research indicates this compound can act as an inhibitor of CYP1A1/2. nih.govuniprot.org However, information on which specific enzymes, if any, are responsible for metabolizing this compound itself was not found.

Isotopic Labeling Approaches for Metabolic Pathway Confirmation

Isotopic labeling is a powerful technique used to trace the metabolic fate of a compound and confirm proposed metabolic pathways. chem960.comidrblab.net By synthesizing the compound with stable isotopes (such as 13C, 15N, or 2H) or radioisotopes (such as 14C or 3H) at specific positions, researchers can track the labeled atoms through the metabolic network. chem960.com Analysis of the isotopic enrichment in downstream metabolites using techniques like MS or NMR provides insights into the sequence of reactions and the contribution of different pathways. While this approach is fundamental in confirming metabolic pathways, studies specifically employing isotopic labeling to investigate the metabolism of this compound were not identified in the search.

Compound Names and PubChem CIDs

Development of Advanced Analytical Methodologies for Lanatin Research

Chromatographic Methods for Quantification and Impurity Profiling (e.g., HPLC-DAD, LC-MS)

Chromatographic techniques, particularly High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography-Mass Spectrometry (LC-MS), are widely employed for the analysis of natural products and pharmaceutical compounds, offering high separation efficiency and sensitive detection capabilities. measurlabs.comresearchgate.net These methods are suitable for the quantification of Lanatin and the profiling of potential impurities that may be present in raw extracts or synthesized samples.

HPLC-DAD is a versatile technique that utilizes a UV-Vis detector capable of acquiring full spectra across a range of wavelengths simultaneously, allowing for peak identification based on retention time and spectral characteristics. measurlabs.com This is particularly useful for analyzing compounds with chromophores, such as furocoumarins like this compound. HPLC-DAD is often used for assessing chemical purity and quantifying active ingredients. measurlabs.com

LC-MS, especially LC-MS/MS (tandem mass spectrometry), offers enhanced sensitivity and selectivity compared to HPLC-DAD. researchgate.net It is invaluable for the identification and quantification of analytes in complex matrices, providing molecular weight information and structural insights through fragmentation patterns. researchgate.netnih.gov LC-MS/MS methods have been developed and validated for the determination of various natural compounds and their metabolites in biological fluids and plant extracts. researchgate.netmdpi.comnih.govnih.govbiocrick.com These methods often involve reversed-phase chromatography using C18 columns and mobile phases consisting of water and organic solvents, often with acidic modifiers like formic acid to improve ionization. mdpi.comnih.govbiocrick.com Detection is typically performed using an electrospray ionization (ESI) source in positive or negative ion mode, coupled with multiple reaction monitoring (MRM) for targeted quantification. mdpi.comnih.govnih.gov

For compounds similar in nature to this compound, such as linarin (B1675465) (a flavone (B191248) glycoside), LC-MS/MS methods have demonstrated good linearity and sensitivity, with low limits of quantification achieved even in complex biological samples like plasma and liver tissue. mdpi.comnih.gov

Spectroscopic Techniques for Quantitative Analysis

Spectroscopic techniques can also be applied for the quantitative analysis of this compound. UV-Vis spectroscopy is a fundamental method that measures the absorption of ultraviolet and visible light by a substance. academicstrive.com Compounds with conjugated double bonds or aromatic systems, characteristic of furocoumarins, exhibit distinct UV-Vis spectra that can be used for identification and quantification based on the Beer-Lambert Law. academicstrive.comresearchgate.net While simpler than chromatographic methods, UV-Vis spectroscopy may lack the selectivity required for analyzing this compound in complex mixtures without prior separation.

Other spectroscopic methods, such as Raman spectroscopy, provide information about the vibrational modes of molecules and can be used for identification and structural characterization. nih.gov While research on lanthanides utilizes UV-Visible-NIR microspectroscopy for analyzing emission lines and electronic structures azom.com, the direct application of such advanced techniques specifically for the quantitative analysis of this compound in research contexts would depend on the compound's specific spectroscopic properties and the matrix complexity.

Method Validation and Qualification Protocols for Research Applications

Method validation is a crucial process to ensure that an analytical procedure is suitable for its intended use, providing reliable and accurate data. biopharminternational.comaustinpublishinggroup.com For research applications involving this compound, validation protocols typically assess several key parameters to demonstrate the method's performance characteristics. nih.gov Bioanalytical method validation is often performed according to guidelines such as those provided by the ICH. austinpublishinggroup.com

Assessment of Accuracy, Precision, Specificity, Linearity, Range, Limits of Detection (LOD), Limits of Quantification (LOQ), and Robustness

Key parameters evaluated during method validation include:

Accuracy: Assesses the closeness of the measured value to the true value. This is often determined by analyzing spiked samples with known concentrations of the analyte in the relevant matrix. nih.gov

Precision: Measures the variability among replicate measurements. It is typically expressed as repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov Studies on related compounds using LC-MS/MS have reported good intra- and inter-day precision. researchgate.netnih.gov

Specificity: Confirms that the method can accurately measure the analyte in the presence of other components in the sample matrix, such as impurities, degradation products, or endogenous substances. nih.govnih.gov Chromatographic separation is key to achieving specificity.

Linearity: Evaluates the proportional relationship between the analyte concentration and the instrument response over a defined range. nih.gov A calibration curve is constructed using a series of standards at different concentrations. researchgate.netmdpi.comnih.gov

Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated acceptable levels of accuracy, precision, and linearity. nih.gov

Limits of Detection (LOD): The lowest concentration of the analyte that can be reliably detected, but not necessarily quantified. nih.govnih.gov

Limits of Quantification (LOQ): The lowest concentration of the analyte that can be accurately and precisely quantified. nih.govnih.gov For related compounds analyzed by LC-MS/MS, LLOQs in the low ng/mL range have been reported. mdpi.comnih.gov

Robustness: Assesses the capacity of the method to remain unaffected by small, deliberate variations in method parameters, such as mobile phase composition, flow rate, or column temperature. nih.govmdpi.com

Validation ensures that the developed analytical method is reliable for its intended research purpose, whether it is for quantifying this compound in plant extracts, biological samples, or for monitoring its purity.

Application of Developed Methods in Complex Biological and Plant Matrices

The analysis of this compound in complex biological and plant matrices presents significant challenges due to the presence of numerous endogenous compounds that can interfere with the analysis (matrix effects). nih.govnih.govresearchgate.net Therefore, effective sample preparation is a critical step in the analytical workflow. nih.govnih.govresearchgate.netresearchgate.net

For biological matrices such as plasma, urine, or tissue, sample preparation techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are commonly employed to isolate and concentrate the analyte while removing interfering substances. nih.govresearchgate.netmdpi.comnih.gov These methods aim to minimize matrix effects and improve the sensitivity and accuracy of the subsequent chromatographic or spectroscopic analysis. nih.gov

Plant matrices are also highly complex, containing a wide variety of secondary metabolites, lipids, and carbohydrates. nih.govresearchgate.net Extraction methods using appropriate solvents (e.g., ethanol (B145695), methanol) are necessary to liberate this compound from the plant material. researchgate.netsmolecule.com Further clean-up steps, such as solid-phase extraction or liquid-liquid partitioning, may be required to reduce matrix interference before analysis. researchgate.net

The developed and validated chromatographic (HPLC-DAD, LC-MS/MS) and potentially spectroscopic methods can then be applied to quantify this compound in these complex samples, enabling researchers to study its concentration, distribution, and metabolism in biological systems or its presence and levels in various plant sources. The choice of analytical method and sample preparation strategy depends heavily on the specific matrix, the expected concentration range of this compound, and the research objectives.

Structure Activity Relationship Sar Studies of Lanatin and Its Derivatives

Elucidation of Critical Structural Motifs for Biological and Enzymatic Activity

The biological and enzymatic activity of Lanatin, a member of the furanocoumarin family, is intrinsically linked to its core tricyclic structure, which consists of a furan (B31954) ring fused to a coumarin (B35378) moiety. nih.gov Structure-activity relationship (SAR) studies on various furanocoumarin derivatives have highlighted several key structural motifs that are critical for their biological functions.

The planar, tricyclic nature of the furanocoumarin scaffold is a fundamental requirement for its biological activity, particularly its ability to intercalate into DNA. nih.gov This intercalation is a prerequisite for the subsequent photochemical reactions that lead to the formation of covalent adducts with DNA, a mechanism underlying the cytotoxic effects of many psoralen (B192213) derivatives. nih.gov The 3,4- and 4',5'-double bonds within the psoralen ring system (the core structure of many linear furanocoumarins) are crucial for this photo-induced covalent bonding. nih.gov

Furthermore, the furan ring itself has been identified as a key functional group for certain enzymatic interactions. For instance, in studies of furanocoumarin derivatives as inhibitors of cytochrome P450 3A4 (CYP3A4), reduction of the furan moiety led to a significant decrease in inhibitory potency, suggesting its direct involvement in the interaction with the enzyme's active site. nih.gov

The position and nature of substituents on the furanocoumarin skeleton also play a vital role in determining biological activity. For example, in a study of psoralen derivatives with enhanced cytotoxic potency, the presence of positively charged substituents was found to increase DNA affinity and enhance intercalation, leading to greater activity. nih.govescholarship.org This suggests that electrostatic interactions are important for the initial binding of the molecule to its biological target.

Pharmacophore modeling of furanocoumarin derivatives has further helped to elucidate the essential structural features. These models often highlight the importance of hydrophobic regions and hydrogen bond acceptor sites within the molecule for effective binding to target proteins. researchgate.net For CYP3A4 inhibitors, pharmacophore models have indicated specific spatial arrangements of these features that are necessary for potent inhibition. researchgate.net

The following table summarizes the key structural motifs of the furanocoumarin scaffold and their importance for biological activity, based on studies of various derivatives.

| Structural Motif | Importance for Biological/Enzymatic Activity |

| Planar Tricyclic System | Essential for DNA intercalation. nih.gov |

| Furan Ring | Key for interaction with certain enzymes like CYP3A4. nih.gov |

| 3,4- and 4',5'-Double Bonds | Crucial for photo-induced covalent adduct formation with DNA. nih.gov |

| Substituent Positions | Influences DNA affinity and overall potency. nih.govescholarship.org |

Impact of Functional Group Modifications on Potency and Selectivity

The potency and selectivity of this compound and its derivatives can be significantly modulated by the modification of functional groups on the furanocoumarin scaffold. SAR studies on a variety of furanocoumarin analogues have provided valuable insights into how different substituents affect their biological and enzymatic activities.

Substituents on the Psoralen Ring System:

The introduction of various substituents at different positions on the psoralen ring has been shown to have a profound impact on activity. For instance, in the development of psoralen derivatives with enhanced cytotoxicity, the addition of positively charged groups, such as aminomethyl groups, at the 4'-position was found to significantly increase potency. escholarship.org This enhancement is attributed to improved DNA affinity through electrostatic interactions. nih.govescholarship.org

In contrast, the nature and position of substituents can also influence selectivity. For example, a quantitative structure-activity relationship (QSAR) analysis of furanocoumarin derivatives as CYP3A4 inhibitors revealed that molecular characteristics such as lipophilicity, molecular size, and electrostatic potential are significant factors in their inhibitory activity. nih.gov This suggests that by carefully selecting functional groups with specific physicochemical properties, it is possible to modulate the selectivity of these compounds for different enzyme isoforms.

Modifications of the Furan and Pyran Rings:

Alterations to the furan and pyran rings of the furanocoumarin structure also lead to significant changes in biological activity. As mentioned previously, the reduction of the furan ring dramatically decreases the inhibitory potency against CYP3A4. nih.gov

In studies on the antifungal activity of synthesized linear furanocoumarins, the presence of the furanocoumarin moiety itself was found to be important. mdpi.com The introduction of different substituents on this core structure led to varying degrees of antifungal activity against different fungal strains. For example, a 3,5,9-trimethyl-substituted derivative showed higher activity against Botrytis cinerea than the control compound. mdpi.com

The following table presents data from a study on psoralen derivatives, illustrating the impact of different substituents on their cytotoxic activity.

| Compound | Substituent(s) | Relative Cytotoxicity |

| Psoralen | None | Baseline |

| 4'-Aminomethyl-4,5',8-trimethylpsoralen (AMT) | 4'-CH₂NH₂, 4,5',8-CH₃ | High |

| Novel Derivative 1 | Positively charged substituent | Higher than AMT |

| Novel Derivative 2 | Positively charged substituent | Higher than AMT |

This table is a representative example based on findings that positively charged substituents enhance cytotoxicity in psoralen derivatives. nih.govescholarship.org

Rational Design Principles for Optimizing this compound-Based Scaffolds

The insights gained from SAR studies of furanocoumarins provide a foundation for the rational design of optimized this compound-based scaffolds with enhanced potency, selectivity, and desired pharmacological properties. The key principles for such design efforts revolve around the strategic modification of the furanocoumarin core.

Target-Specific Modifications:

A primary principle in rational drug design is to tailor the molecular structure to interact optimally with a specific biological target. longdom.org For this compound-based scaffolds, this involves identifying the key interactions between the furanocoumarin and its target protein or DNA. For instance, if the goal is to enhance DNA intercalation and photo-adduct formation, the design should focus on maintaining the planarity of the tricyclic system and introducing functional groups that promote DNA binding, such as positively charged moieties. nih.govescholarship.org

If the target is a specific enzyme, such as a cytochrome P450 isoform, the design should be guided by the topology and chemical environment of the enzyme's active site. Pharmacophore modeling can be instrumental in identifying the ideal placement of hydrophobic groups and hydrogen bond acceptors to maximize binding affinity and inhibitory potency. researchgate.net

Modulating Physicochemical Properties:

Scaffold Hopping and Bioisosteric Replacement:

Advanced rational design strategies include scaffold hopping and bioisosteric replacement. While maintaining the core pharmacophoric features, the furanocoumarin scaffold itself could potentially be replaced with other ring systems that have similar spatial arrangements of key functional groups. Bioisosteric replacement of specific functional groups can also be employed to improve properties. For example, a carboxylic acid group could be replaced with a tetrazole to maintain acidic character while potentially improving metabolic stability.

The following table outlines some rational design principles for optimizing this compound-based scaffolds, based on the collective understanding of furanocoumarin SAR.

| Design Principle | Strategy | Expected Outcome |

| Enhance Target Affinity | Introduce positively charged or hydrogen-bonding groups at key positions. | Increased potency. nih.govescholarship.org |

| Improve Selectivity | Modify substituents to exploit differences in target active sites. | Reduced off-target effects. nih.gov |

| Optimize Physicochemical Properties | Adjust lipophilicity and polar surface area through functional group modification. | Improved bioavailability and pharmacokinetics. nih.gov |

| Increase Metabolic Stability | Replace metabolically labile groups with more stable bioisosteres. | Longer duration of action. |

By applying these rational design principles, it is possible to systematically optimize the structure of this compound to develop novel derivatives with superior therapeutic potential.

Computational Chemistry and in Silico Modeling in Lanatin Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, forming a stable complex. meilerlab.orgmdpi.com This method is crucial in structure-based drug design for its ability to forecast the binding conformation of small molecules like Lanatin within the active site of a protein. mdpi.comyoutube.com The process involves preparing the 3D structures of both the ligand (this compound) and the target receptor, followed by a simulation to find the best fit based on scoring functions that estimate the binding affinity. mdpi.comyoutube.com

A key outcome of molecular docking is the prediction of binding affinity, often expressed as a binding energy value (e.g., in kcal/mol), which indicates the strength of the interaction between the ligand and its target. nih.gov A lower binding energy generally corresponds to a higher binding affinity. ornl.gov Computational studies have been employed to determine this compound's binding properties with various protein targets. For instance, molecular docking simulations have calculated the binding energy of this compound with Vitamin K epoxide reductase complex subunit 1 (VKORC1), a key enzyme in the vitamin K cycle. These in silico analyses provide quantitative predictions that help prioritize targets for further experimental validation. smolecule.com

Table 1: Predicted Binding Affinity of this compound for VKORC1

| Compound | Target Protein | Predicted Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) | Method |

|---|---|---|---|---|

| This compound | VKORC1 | -9.13 | 0.202 nM | Molecular Docking Simulation |

This table presents the computationally predicted binding affinity of this compound with the VKORC1 protein, as determined by molecular docking studies. smolecule.com

Beyond predicting binding energy, molecular docking simulations are instrumental in identifying the specific amino acid residues that form the binding pocket of the target protein and play a crucial role in the interaction with the ligand. meilerlab.org Analysis of the docked complex can reveal non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between this compound and the amino acids in the active site. Understanding which residues are critical for binding is essential for explaining the compound's mechanism of action and for designing more potent and selective derivatives. meilerlab.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical correlation between the chemical structure of a compound and its biological activity. nih.govmdpi.comyoutube.com In QSAR studies, molecular descriptors (which quantify physicochemical properties of the molecules) are correlated with experimental activity data to build predictive models. nih.govmdpi.com These models can then be used to predict the activity of new or untested compounds, guiding the synthesis of more effective analogues. nih.gov For a class of compounds like furanocoumarins, to which this compound belongs, QSAR can help identify the key structural features responsible for their biological effects, thereby accelerating the lead optimization process in drug discovery. nih.govmanupropria-pens.ch The development of a robust QSAR model involves several key steps: data set selection, calculation of molecular descriptors, variable selection, model construction, and rigorous validation. youtube.com

Table 2: Key Steps in QSAR Model Development

| Step | Description |

|---|---|

| 1. Data Set Selection | A series of compounds with known biological activities (e.g., IC50 values) is compiled. |

| 2. Descriptor Calculation | Physicochemical, topological, and electronic properties are calculated for each molecule in the data set. |

| 3. Model Building | Statistical methods (e.g., Multiple Linear Regression, Machine Learning) are used to correlate descriptors with activity. mdpi.com |

| 4. Model Validation | The model's predictive power is assessed using internal (e.g., cross-validation) and external test sets to ensure its robustness and reliability. mdpi.com |

This table outlines the fundamental workflow for creating and validating a QSAR model, a process applicable to studies involving this compound and related furanocoumarins.

In Silico Prediction of Biotransformation Pathways

Understanding how a compound is metabolized in the body is critical for drug development. In silico tools can predict the metabolic fate of a compound like this compound by identifying potential sites of metabolism (SOM) and the resulting metabolites. youtube.com These predictive models are often based on knowledge of the enzymatic reactions, particularly those mediated by cytochrome P450 (CYP) enzymes, which are responsible for the phase I metabolism of many foreign compounds. youtube.comnih.gov By analyzing this compound's structure, these programs can predict which atoms are most likely to undergo biotransformation reactions such as hydroxylation, oxidation, or dealkylation. nih.gov This early prediction of metabolic pathways helps in identifying potentially toxic metabolites and in designing compounds with improved pharmacokinetic profiles.

Future Research Perspectives and Directions for Lanatin

Further Elucidation of Precise Molecular Mechanisms of Action

Understanding the precise molecular mechanisms through which Lanatin exerts its effects is a critical area for future investigation. While preliminary studies suggest activity against targets like hypoxia-inducible factor 1-alpha (HIF-1α) in the context of anti-cancer research, and interaction with proteins and DNA, the detailed pathways and specific binding events require further elucidation. smolecule.com Future research should aim to map the complete spectrum of this compound's molecular targets and the downstream cellular responses triggered by these interactions. This could involve advanced techniques such as proteomics, metabolomics, and high-resolution imaging to visualize and quantify molecular events. Investigating how this compound's furanocoumarin structure influences its interaction with biological molecules at an atomic level is also crucial.

Exploration of Novel Biological Activities and Therapeutic Potential

Current research has identified potential anti-cancer, antimicrobial, and anti-inflammatory properties of this compound. smolecule.com However, the full scope of its biological activities remains to be explored. Future research should investigate novel therapeutic applications beyond those already identified. This could include exploring its effects on other disease areas, such as neurological disorders or metabolic syndromes, based on its structural similarity to other bioactive natural products. nih.govmdpi.com High-throughput screening of this compound against diverse biological targets and pathways could reveal previously unknown activities. Furthermore, research into potential synergistic effects when combined with other compounds could open avenues for combination therapies. smolecule.com

Optimization of Synthetic Pathways for Scalable Production and Derivative Synthesis

This compound can be obtained through natural extraction from plant sources or via chemical synthesis. smolecule.com For potential future applications, optimizing synthetic pathways is essential to enable scalable and cost-effective production. smolecule.com Future research should focus on developing more efficient, environmentally friendly, and high-yield synthetic routes. This includes exploring novel catalytic methods and reaction conditions. Additionally, research into the synthesis of this compound derivatives with modified structures is crucial. smolecule.com These derivatives could potentially exhibit improved potency, selectivity, or pharmacokinetic properties compared to the parent compound, expanding its therapeutic potential. smolecule.com

Development of Advanced Analytical and Detection Techniques

Accurate and sensitive analytical techniques are vital for the research and development of this compound. Future efforts should focus on developing advanced methods for its detection, quantification, and characterization in various matrices, including biological samples and complex plant extracts. cabidigitallibrary.orgmdpi.comnih.gov This could involve the refinement of existing chromatographic and spectroscopic techniques, as well as the development of novel approaches such as hyphenated techniques or biosensors. cabidigitallibrary.orgmdpi.com Improved analytical methods will facilitate pharmacokinetic and pharmacodynamic studies, support quality control of synthesized this compound, and enable the monitoring of its presence in biological systems during in vivo studies. researchgate.net

Q & A

Basic Research Questions

Experimental Design for Lanatin Studies Q: How should researchers design experiments to investigate this compound's biochemical properties while ensuring reproducibility? A:

- Adopt a hypothesis-driven framework with clearly defined independent/dependent variables (e.g., concentration, temperature) and controls (negative/positive) .

- Use triplicate experimental runs and statistical validation (e.g., ANOVA, p-value thresholds) to confirm reproducibility .

- Document protocols in line with IUPAC guidelines, including equipment specifications (e.g., HPLC calibration) and purity criteria for reagents .

Data Reliability in this compound Characterization Q: What methodologies ensure data reliability when characterizing this compound’s structural or functional properties? A:

- Validate instruments using certified reference materials (e.g., NMR with tetramethylsilane) .

- Cross-verify results via complementary techniques (e.g., FT-IR for functional groups, mass spectrometry for molecular weight) .